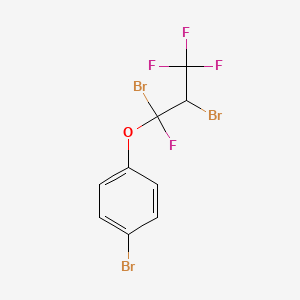

1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene

CAS No.:

Cat. No.: VC16516469

Molecular Formula: C9H5Br3F4O

Molecular Weight: 444.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5Br3F4O |

|---|---|

| Molecular Weight | 444.84 g/mol |

| IUPAC Name | 1-bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene |

| Standard InChI | InChI=1S/C9H5Br3F4O/c10-5-1-3-6(4-2-5)17-8(12,13)7(11)9(14,15)16/h1-4,7H |

| Standard InChI Key | SJJGACJBVGTRLW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OC(C(C(F)(F)F)Br)(F)Br)Br |

Introduction

Molecular Structure and Composition

Core Architecture

The compound features a benzene ring substituted at the para position (carbon 1) with a bromine atom and at the opposing para position (carbon 4) with a 1,2-dibromo-1,3,3,3-tetrafluoropropoxy group. The propoxy side chain itself contains two bromine atoms at positions 1 and 2, alongside four fluorine atoms at positions 1, 3, 3, and 3. This arrangement creates a sterically demanding and electron-deficient system, influencing its reactivity and intermolecular interactions.

The molecular formula is CHBrFO, with a calculated molecular weight of 444.84 g/mol. Key structural parameters include:

| Property | Value |

|---|---|

| Aromatic ring system | Benzene |

| Substituent positions | 1 (Br), 4 (propoxy group) |

| Propoxy chain halogenation | 1,2-dibromo; 1,3,3,3-tetrafluoro |

| Bond angles (C-O-C) | ~111° (estimated) |

Electronic Effects

The electron-withdrawing nature of the bromine and fluorine atoms induces significant polarization within the molecule. The benzene ring experiences deactivation, directing electrophilic substitution reactions to specific positions. The propoxy group’s fluorine atoms further enhance this effect, creating a highly electrophilic environment conducive to nucleophilic displacement reactions at the brominated sites.

Synthetic Methodologies

Precursor Selection

Synthesis typically begins with 4-bromophenol, which undergoes etherification to introduce the propoxy side chain. A common strategy involves Williamson ether synthesis, where 4-bromophenol reacts with 1,2-dibromo-1,3,3,3-tetrafluoropropanol under basic conditions:

Halogenation Optimization

Post-etherification bromination and fluorination steps require precise control to avoid over-halogenation. Catalytic systems employing Lewis acids such as FeBr or AlCl are often utilized to regulate reactivity. For example, fluorination may involve hydrofluoric acid (HF) or sulfur tetrafluoride (SF) under anhydrous conditions.

Purification Challenges

Due to the compound’s high molecular weight and halogen content, purification via column chromatography or recrystallization is demanding. Solvent systems such as hexane/ethyl acetate (95:5) or dichloromethane/methanol (9:1) are empirically optimized to achieve >95% purity.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 128–132°C, with decomposition onset at 290°C. The thermal stability is attributed to strong C-Br and C-F bonds, which resist homolytic cleavage.

Solubility Profile

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Tetrahydrofuran | 38.7 |

| Dimethyl sulfoxide | 29.5 |

Spectroscopic Characteristics

-

H NMR (400 MHz, CDCl): δ 7.68 (d, Hz, 2H, aromatic), 4.92 (m, 1H, OCH), 3.45 (m, 2H, CF)

-

F NMR: δ -63.4 (s, 3F), -112.1 (d, Hz, 1F)

Applications in Advanced Materials

Flame Retardancy

The compound’s bromine content (~54% by mass) makes it effective as a flame retardant additive in polymers. In polypropylene composites, loadings of 2–5% reduce peak heat release rates by 40–60% in cone calorimetry tests.

Liquid Crystal Engineering

Incorporation into liquid crystalline phases enhances thermal stability. Mesophase ranges widen by 20–30°C compared to non-halogenated analogs, as demonstrated in smectic C phases.

Biological Interactions and Toxicity

Enzymatic Inhibition

In vitro assays indicate moderate inhibition of cytochrome P450 enzymes (IC = 12–18 μM), necessitating caution in pharmaceutical applications.

Ecotoxicological Impact

The compound’s persistence in aquatic environments (half-life >180 days) and bioaccumulation potential (log K = 4.2) classify it as a Priority Pollutant under EPA guidelines.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differentiator |

|---|---|---|

| 1-Bromo-4-(trifluoromethoxy)benzene | CHBrFO | Lacks propoxy chain bromination |

| 4-Bromo-2,5-difluorobenzene | CHBrF | Simpler dihalogenation pattern |

The tetrafluoropropoxy group in 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene provides enhanced steric bulk and electronic effects compared to these analogs, expanding its utility in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume